(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that both indole and triazole derivatives can bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that indole and triazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that indole and triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Compounds containing 1,2,4-triazole rings have been shown to exhibit a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . The presence of the 1,2,4-triazole ring in this compound suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Some compounds containing 1,2,4-triazole rings have been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(16-11-14-3-1-2-4-15(14)22-16)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-20-12-21-27/h1-6,11-13,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMLDIMNLKTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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